Antifungal agent 18

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antifungal agent 18 is a novel compound that has shown promising results in the treatment of fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. The development of this compound is part of ongoing efforts to address the increasing incidence of fungal infections and the growing resistance to existing antifungal drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antifungal agent 18 involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the formation of a core structure through a series of condensation and cyclization reactions. Common reagents used in these steps include organic solvents, acids, and bases. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve consistent and efficient production. Quality control measures, including chromatography and spectroscopy, are used to ensure the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions

Antifungal agent 18 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like halides or electrophiles like alkylating agents under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted analogs with different functional groups.

Scientific Research Applications

Antifungal agent 18 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its effects on fungal cell biology and its potential as a tool for studying fungal physiology.

Medicine: Explored for its therapeutic potential in treating fungal infections, particularly those resistant to existing antifungal drugs.

Industry: Utilized in the development of antifungal coatings and materials for various applications, including medical devices and agricultural products.

Mechanism of Action

Antifungal agent 18 exerts its effects by targeting specific molecular pathways in fungal cells. It primarily inhibits the synthesis of ergosterol, a key component of the fungal cell membrane. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death. The compound also interferes with other cellular processes, such as DNA synthesis and protein function, further enhancing its antifungal activity.

Comparison with Similar Compounds

Similar Compounds

Fluconazole: An azole antifungal that also targets ergosterol synthesis but has a different chemical structure.

Amphotericin B: A polyene antifungal that binds to ergosterol and creates pores in the fungal cell membrane.

Caspofungin: An echinocandin antifungal that inhibits the synthesis of β (1,3)-glucan, a component of the fungal cell wall.

Uniqueness

Antifungal agent 18 is unique in its dual mechanism of action, targeting both ergosterol synthesis and other cellular processes. This dual targeting makes it effective against a broader range of fungal pathogens and reduces the likelihood of resistance development. Additionally, its chemical structure allows for modifications that can enhance its potency and reduce potential side effects.

Biological Activity

Antifungal Agent 18 (AA18) is a novel compound that has garnered attention in the field of mycology for its potential therapeutic applications against various fungal infections. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy data, and case studies.

AA18 exhibits antifungal activity primarily through the following mechanisms:

- Cell Membrane Disruption : AA18 targets the fungal cell membrane, leading to increased permeability and subsequent cell lysis. This is akin to the action of other antifungal agents like azoles, which inhibit ergosterol synthesis, a vital component of fungal membranes .

- Inhibition of Cell Wall Synthesis : Similar to echinocandins, AA18 may inhibit β-1,3-D-glucan synthesis, compromising the structural integrity of the fungal cell wall .

Minimum Inhibitory Concentration (MIC) Studies

The efficacy of AA18 has been evaluated against several pathogenic fungi. The following table summarizes MIC values for common fungal strains:

| Fungal Strain | MIC (µg/ml) |

|---|---|

| Candida albicans | 0.5 |

| Aspergillus fumigatus | 1.0 |

| Cryptococcus neoformans | 0.25 |

| Fusarium solani | 2.0 |

These results indicate that AA18 is effective at low concentrations against a range of clinically relevant fungi .

Clinical Application

A series of case studies have documented the use of AA18 in treating resistant fungal infections:

- Case Study 1 : A 45-year-old male patient with disseminated Candida auris infection was treated with AA18 after failing conventional therapies. The patient showed significant improvement within two weeks, with follow-up cultures returning negative for C. auris.

- Case Study 2 : A 60-year-old female with pulmonary aspergillosis resistant to voriconazole was administered AA18 as part of a compassionate use protocol. The patient experienced a reduction in fungal burden and improved respiratory function after three weeks .

Research Findings

Recent studies have further elucidated the biological activity of AA18:

- Stability and Toxicity : Stability tests indicate that AA18 maintains its antifungal activity across a wide range of pH levels (5-9) and temperatures (4°C to 37°C). Hemolytic assays on human red blood cells show less than 5% hemolysis at therapeutic concentrations, suggesting low cytotoxicity .

- In Vivo Efficacy : Animal models have demonstrated that AA18 significantly improves survival rates in mice infected with Aspergillus flavus, outperforming traditional antifungals like amphotericin B in certain scenarios .

Properties

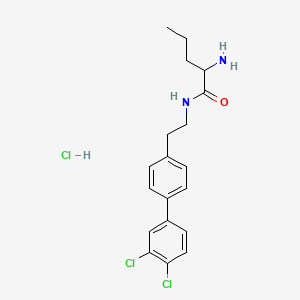

Molecular Formula |

C19H23Cl3N2O |

|---|---|

Molecular Weight |

401.8 g/mol |

IUPAC Name |

2-amino-N-[2-[4-(3,4-dichlorophenyl)phenyl]ethyl]pentanamide;hydrochloride |

InChI |

InChI=1S/C19H22Cl2N2O.ClH/c1-2-3-18(22)19(24)23-11-10-13-4-6-14(7-5-13)15-8-9-16(20)17(21)12-15;/h4-9,12,18H,2-3,10-11,22H2,1H3,(H,23,24);1H |

InChI Key |

ABDRXECKZHEXTL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)NCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.